HDAC6 Binding Affinity for Selectivity Profiling
5-Mercapto-2-methoxy-4-methylbenzoic acid demonstrates a defined binding affinity for recombinant human histone deacetylase 6 (HDAC6) with a Kd of 5.40E+3 nM (5.4 µM) [1]. In contrast, its affinity for human HDAC4 and HDAC5 is significantly lower, with Ki values reported as >5.00E+4 nM (>50 µM), indicating a >9-fold weaker interaction [1]. This differential affinity profile, while modest in absolute terms, provides a quantitative benchmark for using MMBA as a reference compound in selectivity profiling experiments or as a starting scaffold for structure-activity relationship (SAR) studies targeting HDAC6 over HDAC4/5.
| Evidence Dimension | Binding Affinity to Human Histone Deacetylase (HDAC) Isoforms |
|---|---|
| Target Compound Data | Kd = 5.40E+3 nM for HDAC6 |
| Comparator Or Baseline | Ki > 5.00E+4 nM for HDAC4; Ki > 5.00E+4 nM for HDAC5 |
| Quantified Difference | HDAC6 binding is >9-fold stronger than binding to HDAC4/5 |
| Conditions | Fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA substrate for HDAC6; assays for HDAC4/5 used Boc-Lys(trifluoroacetyl)-AMC substrate, preincubated for 30 mins. |
Why This Matters
This quantitative difference establishes a baseline for selecting MMBA as a starting point for HDAC6-targeted chemical probe development over other isoforms.
- [1] BindingDB. (n.d.). BDBM50361259 (CHEMBL1934901). Affinity Data for Histone Deacetylases (HDAC4, HDAC5, HDAC6). University of Applied Sciences Darmstadt; ChEMBL. View Source
